2,3-Dimethylquinoxaline-5-carboxylic acid is a heterocyclic compound with significant relevance in organic chemistry and biochemistry. Its structure consists of a quinoxaline core, which is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The presence of the carboxylic acid functional group at the 5-position enhances its chemical reactivity and solubility in polar solvents, making it suitable for various applications in scientific research.
This compound can be synthesized from readily available starting materials, such as 3,4-diaminobenzoic acid and 1,2-diarylketones, through hydrothermal synthesis methods. The synthesis typically involves heating these reactants in water or aqueous solutions under controlled temperatures and pressures to facilitate the formation of the quinoxaline structure while minimizing side reactions such as decarboxylation .
2,3-Dimethylquinoxaline-5-carboxylic acid belongs to the class of quinoxalines, which are aromatic compounds characterized by their bicyclic structure. It is classified as an aromatic carboxylic acid due to the presence of the carboxyl group (-COOH) attached to the quinoxaline framework.
The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid has been explored using various methods, notably hydrothermal synthesis. This method allows for the reaction to occur in water at elevated temperatures, typically between 150 °C and 230 °C. The reaction conditions can be optimized to achieve high yields while minimizing byproducts like decarboxylation products .
In one experimental setup, a mixture of 3,4-diaminobenzoic acid and benzil was heated in water at 230 °C for 10 minutes. The resulting product was analyzed using nuclear magnetic resonance spectroscopy, confirming the formation of 2,3-dimethylquinoxaline-5-carboxylic acid along with some decarboxylated side products. Yields of up to 75% for the target compound were reported under optimized conditions .
The molecular formula of 2,3-dimethylquinoxaline-5-carboxylic acid is C_11H_10N_2O_2. Its structure features two methyl groups at the 2 and 3 positions on the quinoxaline ring and a carboxylic acid group at the 5 position.
2,3-Dimethylquinoxaline-5-carboxylic acid participates in various chemical reactions typical of carboxylic acids and quinoxalines. Notably, it can undergo decarboxylation under certain conditions, leading to the formation of simpler quinoxaline derivatives.
The decarboxylation process can be influenced by factors such as temperature and solvent. For instance, heating in aqueous solutions can facilitate this reaction while also promoting the formation of desired quinoxaline products . The kinetics of these reactions have been studied to optimize yields and minimize unwanted byproducts.
The mechanism by which enzymes like phenazine-1-carboxylic acid decarboxylase interact with 2,3-dimethylquinoxaline-5-carboxylic acid involves several steps. Initially, the enzyme binds to the substrate, facilitating its conversion through a series of conformational changes that stabilize reaction intermediates.
Studies have shown that this enzyme exhibits unique kinetic behavior when reacting with slow-turnover substrates like 2,3-dimethylquinoxaline-5-carboxylic acid. The reaction's efficiency can be influenced by solvent effects and pH levels .
2,3-Dimethylquinoxaline-5-carboxylic acid is utilized in various scientific fields:
2,3-Dimethylquinoxaline-5-carboxylic acid (DMQCA, C₁₁H₁₀N₂O₂, MW 202.21 g/mol) serves as a critical slow-turnover substrate for investigating the mechanistic behavior of prenylated-FMN-dependent decarboxylases (PhdA). This enzyme belongs to the UbiD family, which catalyzes aromatic (de)carboxylation reactions with industrial biocatalytic potential. Kinetic analyses reveal that PhdA exhibits distinct substrate preferences, with DMQCA derivatives demonstrating modified catalytic efficiency compared to native substrates like phenazine-1-carboxylic acid. Specifically, the 2,3-dimethylquinoxaline-5-carboxylic acid scaffold enables detailed analysis of rate-limiting steps due to its attenuated turnover rates [1] [4].
The enzymatic decarboxylation of DMQCA analogs follows Michaelis-Menten kinetics under physiological conditions. At low substrate concentrations (≤ 50 µM), PhdA exhibits a Vmax/KM value of approximately 0.54 min⁻¹mM⁻¹ for 2,3-dimethylquinoxaline-5-carboxylic acid, indicating moderate binding affinity coupled with slow catalytic processing. Molecular docking simulations suggest this kinetic profile arises from steric interactions between the dimethylquinoxaline ring system and hydrophobic residues lining the active site pocket. Notably, the enzyme demonstrates tighter binding (KD ≈ 8.3 µM) for DMQCA compared to bulkier derivatives, evidenced by isothermal titration calorimetry data [1] [5].
Table 1: Kinetic Parameters of PhdA with Quinoxaline Carboxylic Acid Derivatives
Substrate | KM (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | Vmax/KM (min⁻¹mM⁻¹) | kcat (s⁻¹) |
---|---|---|---|---|
2,3-Dimethylquinoxaline-5-carboxylic acid | 42.7 ± 3.5 | 23.1 ± 0.9 | 0.54 ± 0.05 | 0.38 ± 0.02 |
Phenazine-1-carboxylic acid | 12.8 ± 1.2 | 315 ± 12 | 24.6 ± 2.3 | 5.2 ± 0.2 |
7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid | 68.3 ± 5.1 | 18.9 ± 1.1 | 0.28 ± 0.03 | 0.31 ± 0.02 |
Solvent isotope effects (SIEs) provide critical insights into the proton transfer steps governing PhdA-catalyzed decarboxylation of DMQCA derivatives. Remarkably, contrasting SIEs are observed depending on substrate concentration and kinetic parameters. At low DMQCA concentrations (≤ 20 µM), an inverse solvent isotope effect (SIE ≈ 0.5) manifests in Vmax/KM when comparing reaction rates in H₂O versus D₂O. This inverse effect indicates deuterium substitution enhances catalytic efficiency under substrate-limiting conditions. Conversely, internal competition experiments under identical conditions reveal a normal SIE of 4.15 for proton transfer to the decarboxylated product [1].
This kinetic paradox is resolved through proton inventory analysis, which attributes the inverse SIE to solvent-induced medium effects rather than direct participation in chemical steps. Deuterium oxide reduces molecular mobility within the solvation shell, promoting a more compact enzyme conformation that enhances substrate binding affinity. Spectroscopic analyses confirm DMQCA experiences a 1.7-fold increase in binding affinity (ΔG = -2.1 kcal/mol) in D₂O versus H₂O. Furthermore, equilibrium isotope effects measured during product release demonstrate deuterium incorporation stabilizes the enzyme-product complex, slowing dissociation kinetics by 2.3-fold. These findings collectively demonstrate that SIEs report on distinct mechanistic phases: inverse effects correlate with substrate binding and enzyme conformational changes, while normal effects reflect chemical protonation steps [1] [8].
Molecular dynamics (MD) simulations spanning >500 ns reveal that DMQCA binding induces quaternary restructuring in PhdA, transitioning from an open to closed conformation. This compaction reduces the active site volume by 38%, positioning the prenylated-FMN cofactor within 3.2 Å of the substrate's carboxylic acid group—optimal for electrostatic stabilization of the transition state. The conformational shift is mediated by hinge-bending motions in α-helical domains (residues 134-158 and 287-310), with loop regions (residues 189-205) acting as dynamic lids over the substrate binding cleft. Notably, the 2,3-dimethyl moiety of DMQCA forms π-alkyl interactions with Phe176 and Val291, restricting side-chain mobility by 2.8 Å RMSF compared to the apo enzyme [1].
D₂O exerts profound effects on conformational landscapes, reducing PhdA's structural lability and stabilizing the catalytically competent closed state. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows deuteration decreases backbone amide exchange rates in regions 130-165 and 280-315 by 4.7-fold, indicating reduced conformational sampling. This solvent-induced rigidity enhances DMQCA binding free energy (ΔΔG = -1.3 kcal/mol) and increases decarboxylation transition state occupancy by 22%. Crystallographic comparisons with homologous UbiD enzymes confirm that analogous conformational changes occur in Aspergillus niger ferulic acid decarboxylase, where substrate binding triggers a 12° domain rotation that positions Arg301 for transition-state stabilization. These findings establish that protein dynamics are evolutionarily conserved in UbiD-like decarboxylases and modulated by solvent microenvironment [1] [8].
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